molecular formula C11H10N4O2S B2358693 8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione CAS No. 860610-92-0

8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione

Cat. No.: B2358693
CAS No.: 860610-92-0
M. Wt: 262.29
InChI Key: YMCAZLSFXMJKBH-UHFFFAOYSA-N
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Description

8,9-Dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Mechanism of Action

Target of Action

The primary targets of this compound are intracellular signaling pathways, specifically the ERK (Extracellular Signal-Regulated Kinase) signaling pathway. ERK1/2, c-Raf, MEK1/2, and AKT are key components of this pathway. Their role is to regulate cell growth, proliferation, and survival .

Mode of Action

The compound interacts with the ERK signaling pathway by inhibiting phosphorylation. Specifically:

Biochemical Pathways

The affected pathways include:

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound influence its bioavailability:

Result of Action

Molecular and cellular effects:

Action Environment

Environmental factors play a crucial role:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the intermediate hydrazide, which then undergoes cyclization with carbon disulfide in the presence of a base to yield the desired compound . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8,9-Dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-Dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 8 and 9 enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-16-8-3-6-7(4-9(8)17-2)14-11(18)15-10(6)12-5-13-15/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQSAPOIHIBHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3N=CNN3C(=S)N=C2C=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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